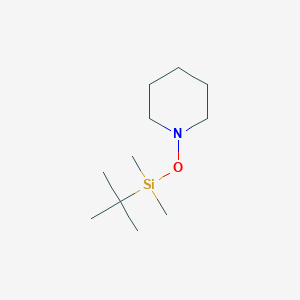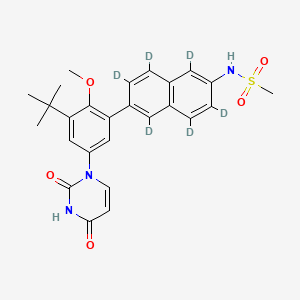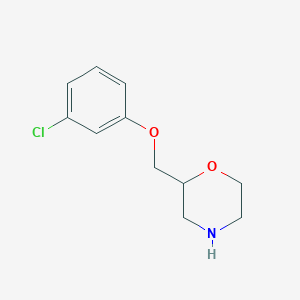
2-Hydroxy-5-nitro-N-(4-trifluoromethyl-2-thiazolyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-5-nitro-N-(4-trifluoromethyl-2-thiazolyl)benzamide is a chemical compound with the molecular formula C11H6F3N3O4S and a molecular weight of 333.24 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties that make it valuable in various scientific applications .
Méthodes De Préparation
The synthesis of 2-Hydroxy-5-nitro-N-(4-trifluoromethyl-2-thiazolyl)benzamide involves several steps. The reaction conditions typically involve the use of strong acids and bases, along with specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these laboratory procedures while maintaining stringent quality control measures to ensure consistency and safety .
Analyse Des Réactions Chimiques
2-Hydroxy-5-nitro-N-(4-trifluoromethyl-2-thiazolyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
2-Hydroxy-5-nitro-N-(4-trifluoromethyl-2-thiazolyl)benzamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Hydroxy-5-nitro-N-(4-trifluoromethyl-2-thiazolyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
2-Hydroxy-5-nitro-N-(4-trifluoromethyl-2-thiazolyl)benzamide can be compared with other similar compounds such as 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine . While both compounds share some structural similarities, this compound has unique properties that make it particularly valuable in proteomics research . The presence of the thiazolyl group in its structure provides additional binding sites and reactivity, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C11H6F3N3O4S |
|---|---|
Poids moléculaire |
333.25 g/mol |
Nom IUPAC |
2-hydroxy-5-nitro-N-[4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C11H6F3N3O4S/c12-11(13,14)8-4-22-10(15-8)16-9(19)6-3-5(17(20)21)1-2-7(6)18/h1-4,18H,(H,15,16,19) |
Clé InChI |
ACUUQQOSMRKLEM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NC2=NC(=CS2)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-2-(3-methoxyphenyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B13864395.png)
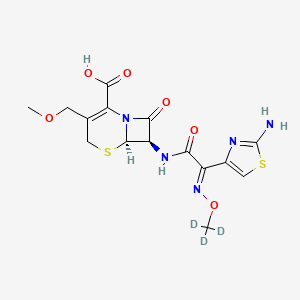
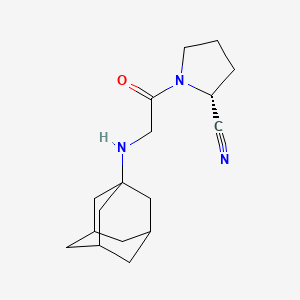
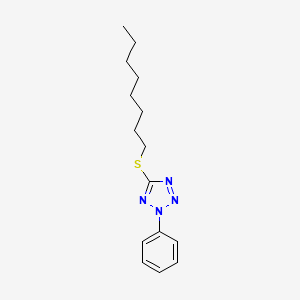

![tert-butyl N-[5-(dimethylamino)-1-oxo-1-piperazin-1-ylpentan-2-yl]carbamate](/img/structure/B13864420.png)
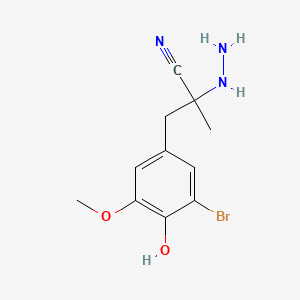


![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-tyrosine](/img/structure/B13864449.png)
